Ticarcilloic acid

Description

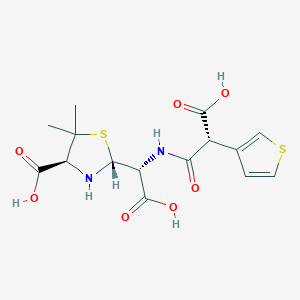

Structure

3D Structure

Properties

IUPAC Name |

(2R,4S)-2-[(R)-carboxy-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O7S2/c1-15(2)9(14(23)24)17-11(26-15)8(13(21)22)16-10(18)7(12(19)20)6-3-4-25-5-6/h3-5,7-9,11,17H,1-2H3,(H,16,18)(H,19,20)(H,21,22)(H,23,24)/t7-,8+,9+,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPUCLBJOZAEFL-UYAYMFIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CSC=C2)C(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N[C@H](S1)[C@@H](C(=O)O)NC(=O)[C@@H](C2=CSC=C2)C(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67392-88-5 | |

| Record name | Ticarcilloic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067392885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TICARCILLOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A6CP1X10G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Degradation Mechanisms of Ticarcilloic Acid

Enzymatic Hydrolysis Pathways Leading to Ticarcilloic Acid Formation

The most significant pathway for the formation of this compound is through enzymatic hydrolysis, primarily mediated by a class of enzymes known as β-lactamases.

Ticarcillin (B1683155), like other penicillin-based antibiotics, is susceptible to degradation by β-lactamase enzymes produced by many resistant bacteria. hres.cadrugbank.comcephamls.com These enzymes catalyze the hydrolytic cleavage of the amide bond within the four-membered β-lactam ring, which is the core structural feature responsible for the antibiotic's activity. researchgate.netmdpi.com This hydrolysis results in the formation of this compound, an inactive penicilloic acid derivative that lacks bactericidal activity. researchgate.netmdpi.com

β-lactamases are broadly classified into four molecular classes (A, B, C, and D). hres.ca Ticarcillin is vulnerable to hydrolysis by many of these enzymes, particularly the common plasmid-mediated TEM and SHV types (Class A) and chromosomal Class C (AmpC) enzymes. nih.gov To counteract this, ticarcillin is often combined with a β-lactamase inhibitor, such as clavulanic acid. hres.cafda.gov Clavulanic acid is structurally similar to penicillins and acts as an irreversible inhibitor, binding to and inactivating many β-lactamase enzymes, thereby protecting ticarcillin from degradation. hres.canih.govfda.gov

The efficiency of β-lactamase-mediated hydrolysis of ticarcillin can be described by standard enzyme kinetics. These reactions typically follow a two-step mechanism involving acylation and deacylation of a serine residue in the enzyme's active site. plos.org The key kinetic parameters are the Michaelis constant (K_m), which indicates the enzyme's affinity for the substrate, and the maximal rate of reaction (V_max) or the catalytic rate constant (k_cat). redemc.net

Studies on specific β-lactamases have shown that ticarcillin can be a substrate, although the efficiency varies. For instance, a novel β-lactamase isolated from Klebsiella pneumoniae was found to hydrolyze ticarcillin slowly. researchgate.net This particular enzyme exhibited a poor affinity for ticarcillin, which is indicated by a high K_m value. researchgate.net

| Enzyme | Substrate | Relative V_max (%) | K_m (μM) |

| K. pneumoniae 175a β-Lactamase | Ticarcillin | Slow Hydrolysis | High |

| K. pneumoniae 175a β-Lactamase | Amoxycillin | ~200 | - |

| TEM-1 β-Lactamase | Amoxycillin | 84 | - |

| Relative to Benzylpenicillin (100%) | |||

| Source: researchgate.net |

While detailed thermodynamic data (e.g., Gibbs free energy (ΔG), enthalpy (ΔH)) for the specific enzymatic conversion of ticarcillin to this compound are not extensively documented in publicly available literature, the hydrolysis of the strained β-lactam ring is a thermodynamically favorable process. The analysis of biodegradation pathways for other compounds has shown that thermodynamic feasibility is a key metric in evaluating potential metabolic routes. nih.gov

Abiotic Degradation Mechanisms

Ticarcillin can also degrade into this compound and other products through non-enzymatic chemical reactions, influenced by environmental factors such as water, pH, light, and oxidizing agents.

Ticarcillin is unstable in aqueous solutions, where it is susceptible to hydrolysis. The primary site of this hydrolytic attack is the β-lactam ring. The stability of ticarcillin in solution is dependent on factors like temperature and pH. longdom.org For example, reconstituted solutions of ticarcillin show a significant loss of potency over time, even under refrigeration. dtic.mil One study found that ticarcillin solutions lost 10% of their concentration in 4 days at room temperature and in 6 days when refrigerated. dtic.mil Another degradation pathway that has been noted for ticarcillin is β-keto decarboxylation, which can occur in solid forms of the antibiotic. ijrpp.comresearchgate.net

Table: Stability of Ticarcillin in Solution

| Storage Condition | Stability Period | Concentration Loss |

|---|---|---|

| Room Temperature | 4 days | 10% |

| Refrigeration | 6 days | 10% |

| Room Temperature | 6-8 hours | Significant degradation |

| Refrigeration (4°C) | 72 hours | Stable |

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of many pharmaceutical compounds, a process known as photolysis or photodegradation. jyoungpharm.orgscience.gov This process is a standard component of forced degradation studies in drug development to establish a compound's stability profile. medcraveonline.com While it is known that some β-lactam antibiotics are susceptible to photolytic degradation, specific studies detailing the photolytic pathways for ticarcillin leading to this compound are limited. cjhp-online.ca The degradation process under photolytic conditions can involve the cleavage of chemical bonds and the formation of various photoproducts. ntu.edu.sg

Oxidation is another significant chemical degradation pathway for pharmaceuticals. ijrpp.comresearchgate.net These reactions can be complex and are often initiated by exposure to oxygen, transition metal ions, or radical species. researchgate.net Forced degradation studies for pharmaceuticals routinely test for susceptibility to oxidation. science.govmedcraveonline.com

Research on the degradation of ticarcillin via subcritical water oxidation (SWO) in the presence of hydrogen peroxide has demonstrated its susceptibility to oxidative transformation. tandfonline.comnih.gov This process was effective in mineralizing the antibiotic, achieving up to 94.35% removal of ticarcillin from an aqueous solution. tandfonline.comnih.gov While this confirms that ticarcillin can be broken down by powerful oxidative methods, the specific intermediate products, including whether this compound is formed under these conditions, were not identified. The reaction is believed to proceed through the action of highly reactive species like hydroxyl radicals. acs.org

Table: Degradation of Ticarcillin by Subcritical Water Oxidation

| Parameter | Temperature (°C) | H₂O₂ Conc. (mM) | Time (min) | % Removal |

|---|---|---|---|---|

| Ticarcillin | 175 | 30 | 45 | 94.35 |

| Total Organic Carbon | 175 | 30 | 45 | 81.99 |

| Chemical Oxygen Demand | 175 | 30 | 45 | 79.65 |

Microbial Biotransformation and Biodegradation Processes

The journey of this compound's formation and degradation is intrinsically linked to the microbial metabolism of its precursor, the antibiotic ticarcillin. Ticarcillin, a carboxypenicillin, is susceptible to degradation by bacteria, a process that renders the antibiotic inactive. drugbank.comwikidoc.org This initial and pivotal step is the hydrolysis of the β-lactam ring in ticarcillin, which results in the formation of the biologically inactive this compound. This process is a key bacterial resistance mechanism. Once formed, this compound can be further broken down by microbial enzymatic systems into simpler molecules.

Identification of Microbial Strains Involved in Degradation

A wide array of bacterial strains, particularly those possessing β-lactamase enzymes, are implicated in the degradation of ticarcillin and, by extension, the formation and degradation of this compound. These enzymes are the primary mechanism by which bacteria develop resistance to β-lactam antibiotics. wikidoc.orgfda.gov

Numerous studies have identified specific genera and species capable of this biotransformation. The bacteria involved are diverse, spanning both Gram-negative and Gram-positive species. Key strains known to produce β-lactamases effective against ticarcillin include:

Pseudomonas aeruginosa : This species is a notable target of ticarcillin and frequently develops resistance through the production of a chromosomally encoded AmpC β-lactamase (PDC). wikidoc.orgnih.gov

Enterobacteriaceae family : This large family includes several species known for producing β-lactamases. nih.gov

Escherichia coli wikidoc.orgnih.gov

Klebsiella-Enterobacter-Serratia (KES group) nih.gov

Proteus species (P. mirabilis, P. penneri, P. vulgaris) wikidoc.orgfda.govnih.gov

Citrobacter species wikidoc.org

Staphylococcus aureus (β-lactamase producing strains) wikidoc.org

Haemophilus influenzae (β-lactamase producing strains) wikidoc.orgnih.gov

Xanthomonas maltophilia (now Stenotrophomonas maltophilia) fda.govnih.gov

Acinetobacter species nih.gov

A significant portion of clinical isolates, over 80% in one study, have been shown to be β-lactamase producers, highlighting the widespread nature of ticarcillin degradation capability among bacteria. nih.gov

Table 1: Microbial Strains Implicated in Ticarcillin Degradation

| Bacterial Genus/Species | Key Characteristics/Notes | References |

|---|---|---|

| Pseudomonas aeruginosa | Produces chromosomally encoded AmpC (PDC) β-lactamases. | wikidoc.orgnih.govnih.gov |

| Escherichia coli | Common Enterobacteriaceae with β-lactamase production. | wikidoc.orgnih.gov |

| Klebsiella-Enterobacter-Serratia (KES) | Group of Enterobacteriaceae known for resistance. | wikidoc.orgnih.gov |

| Proteus spp. | Includes multiple species capable of degrading ticarcillin. | wikidoc.orgfda.govnih.gov |

| Staphylococcus aureus | Gram-positive species with β-lactamase-producing strains. | wikidoc.org |

| Stenotrophomonas maltophilia | Previously known as Xanthomonas maltophilia. | fda.govnih.gov |

| Acinetobacter spp. | Clinically relevant non-fermenting bacteria. | nih.gov |

| Haemophilus spp. | Includes β-lactamase producing strains. | nih.gov |

Elucidation of Biodegradation Metabolites and Intermediates

The biodegradation pathway of ticarcillin begins with its conversion to this compound via the opening of the β-lactam ring. Following this initial step, the resulting molecule undergoes further enzymatic breakdown. Recent analytical studies have successfully identified subsequent degradation products, providing insight into the metabolic fate of the molecule.

The primary metabolites identified from the degradation of ticarcillin are isomers of thiophene (B33073) acetic acid (TAA). nih.gov

Thiophene-2-Acetic Acid (T2AA) : A confirmed degradation product of ticarcillin. nih.gov

Thiophene-3-Acetic Acid (T3AA) : This isomer is also a key metabolite, postulated based on the chemical structure of the parent ticarcillin molecule, which contains a thiophene-3-yl group. nih.govresearchgate.net

Research using liquid chromatography-mass spectrometry (LC-MS/MS) has tracked the degradation of ticarcillin over time, showing a corresponding increase in the concentrations of T2AA and T3AA, with a peak concentration of these metabolites observed around day 14 of the experiment. nih.gov While T2AA and T3AA are the most clearly elucidated downstream metabolites, it is plausible that other intermediates are formed. For instance, the degradation of other penicillins can yield products like 6-aminopenicillanic acid (6-APA), though this has not been explicitly confirmed for ticarcillin. nih.gov

Table 2: Identified Metabolites in Ticarcillin Biodegradation

| Metabolite/Intermediate | Description | References |

|---|---|---|

| This compound | Initial product from the hydrolysis of ticarcillin's β-lactam ring. It is an inactive form. | wikidoc.org |

| Thiophene-2-Acetic Acid (T2AA) | A terminal degradation product identified via LC-MS/MS. | nih.gov |

| Thiophene-3-Acetic Acid (T3AA) | An isomeric degradation product, also confirmed via LC-MS/MS. | nih.govresearchgate.net |

Enzymatic Systems Implicated in Microbial Degradation

The enzymatic systems responsible for the degradation of ticarcillin are central to microbial resistance. The process is initiated by a specific class of enzymes that target the core structural feature of all penicillin antibiotics.

β-Lactamases : This superfamily of enzymes is the primary agent of ticarcillin degradation. drugbank.comwikidoc.orgpatsnap.com They function as hydrolases, specifically targeting and cleaving the amide bond within the four-membered β-lactam ring. patsnap.com This single enzymatic reaction neutralizes the antibiotic's bactericidal activity. wikidoc.orgpatsnap.com

Bacteria produce a vast diversity of β-lactamases, which are categorized into different classes (e.g., Class A, C, and D).

Many of these enzymes are plasmid-mediated, which allows for their transfer between different bacterial species, spreading resistance. wikidoc.orgfda.gov

Pseudomonas aeruginosa produces a potent chromosomally-encoded Class C β-lactamase (AmpC) that effectively degrades ticarcillin. nih.gov

The initial cleavage of the β-lactam ring by β-lactamases forms this compound. The subsequent breakdown of this compound into smaller metabolites like T2AA and T3AA would require additional enzymatic machinery, likely involving various hydrolases and oxidoreductases to dismantle the remaining acyclic structure. However, the specific enzymes involved in these downstream steps have not been fully characterized in the available research.

Table 3: Enzymatic Systems in Ticarcillin Degradation

| Enzyme Class | Specific Enzyme Example | Role in Degradation | References |

|---|---|---|---|

| β-Lactamases | Plasmid-mediated β-lactamases (e.g., TEM-1, SHV-1) | Hydrolyze the amide bond in the β-lactam ring of ticarcillin, forming this compound. This is the initial inactivation step. | wikidoc.orgfda.gov |

| AmpC β-lactamase (chromosomal) | nih.gov | ||

| Hydrolases / Oxidoreductases (Hypothesized) | Not specified | Presumed to be involved in the further breakdown of the this compound structure into smaller metabolites like T2AA and T3AA. |

Compound Reference Table

Advanced Spectroscopic and Structural Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed three-dimensional structure of molecules in solution and the solid state. While specific, in-depth NMR studies exclusively focused on ticarcilloic acid are not extensively documented in publicly available research, the principles of NMR analysis applied to related β-lactam compounds and their degradation products, such as penicilloic acids, provide a strong framework for its characterization. upv.esresearchgate.net The analysis of ticarcillin (B1683155) itself by proton and carbon NMR serves as a foundational reference. researchgate.net

High-resolution, multidimensional NMR techniques are indispensable for resolving complex spectral overlaps and establishing through-bond and through-space correlations, which are essential for unambiguous stereochemical and conformational assignments.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assigning the proton (¹H) and carbon (¹³C) signals of this compound.

COSY spectra would reveal ¹H-¹H spin-spin coupling networks, helping to identify adjacent protons within the molecule's framework, such as those on the thiazolidine (B150603) ring.

HSQC spectra would correlate directly bonded ¹H and ¹³C atoms, providing a clear map of the carbon skeleton.

HMBC spectra would show correlations between protons and carbons separated by two or three bonds, which is critical for piecing together the entire molecular structure and confirming the connectivity of the opened β-lactam ring and the side chain. mdpi.com

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) are key for conformational analysis, as they identify protons that are close in space, regardless of whether they are connected by chemical bonds. This would allow researchers to determine the relative orientation of different parts of the molecule, such as the stereochemistry at C5 after the hydrolysis of the β-lactam ring. researchgate.net

Solid-State NMR (ssNMR) : In cases where this compound is crystalline or amorphous, ssNMR can provide structural information that is inaccessible in solution. It can reveal details about polymorphism, molecular packing, and local conformation within a solid matrix.

A study on the binding of (5S)-penicilloic acid to penicillin-binding protein 3 confirmed its formation and complex structure through solution NMR studies, highlighting the utility of this technique for related molecules. researchgate.net

Isotopic labeling, where atoms like ¹³C, ¹⁵N, or ²H (deuterium) are incorporated into the molecule, is a powerful tool used in conjunction with NMR and Mass Spectrometry to trace reaction pathways and degradation mechanisms. While specific studies on this compound using this strategy are not prominent, the approach is well-established in metabolic and degradation studies. oup.com

For this compound, this could involve:

Synthesizing ticarcillin with a ¹³C-labeled carbonyl group in the β-lactam ring. Following the hydrolysis to this compound, the fate of this specific carbon could be tracked by ¹³C NMR, confirming the ring-opening mechanism.

Using deuterated water (D₂O) as the solvent for degradation studies. The incorporation of deuterium (B1214612) into the newly formed carboxylic acid and amine groups of this compound could be monitored by ¹H and ²H NMR, providing direct evidence of the hydrolysis process.

Mass Spectrometry (MS) for Structural Elucidation of Transformation Products

Mass spectrometry is a primary analytical technique for identifying and structurally characterizing drug degradation products due to its high sensitivity and specificity. shimadzu.com It is frequently coupled with liquid chromatography (LC) to separate complex mixtures before analysis. longdom.orgnih.gov

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. solvias.commdpi.com This is crucial for identifying unknown degradation products. In studies of ticarcillin degradation, HRMS has been used to characterize the various products formed under different conditions. longdom.org For instance, a degradation product of ticarcillin, a penicilloic ethanolate (B101781) ester, was identified with a protonated ion at an m/z of 431.0569, corresponding to the elemental formula C₁₇H₂₃N₂O₇S₂⁺. researchgate.net

Table 1: Example HRMS Data for Ticarcillin Degradation Products

| Compound/Product | Proposed Elemental Formula | Calculated m/z | Observed m/z |

|---|---|---|---|

| Ticarcillin | C₁₅H₁₇N₂O₆S₂⁺ | 385.0528 | 385.15 |

| Penicilloic Ethanolate Ester | C₁₇H₂₃N₂O₇S₂⁺ | 431.0569 | 431.0569 |

| Thiophene-2-Acetic Acid | C₆H₅O₂S⁻ | 141.0016 | 141.25 |

| Thiophene-3-Acetic Acid | C₆H₅O₂S⁻ | 141.0016 | - |

This table is illustrative and compiles data from various studies on ticarcillin degradation. longdom.orgresearchgate.netnih.gov

Tandem mass spectrometry (MS/MS) involves selecting a specific ion (a precursor ion) and fragmenting it to produce a spectrum of product ions. escholarship.org The resulting fragmentation pattern provides a structural fingerprint of the molecule, allowing for detailed structural elucidation. The fragmentation pathways of ticarcillin and its degradation products have been investigated to confirm their structures. researchgate.netnih.gov For example, the MS/MS spectrum of ticarcillin shows characteristic product ions at m/z 160.05, 114.05, and 225.95. nih.gov The fragmentation of a degradation product can be compared to that of the parent drug to pinpoint the site of chemical modification. researchgate.net

Table 2: Key MS/MS Transitions for Ticarcillin and a Degradation Product

| Compound | Precursor Ion (m/z) | Product Ions (m/z) |

|---|---|---|

| Ticarcillin | 385.15 | 225.95, 160.05, 114.05 |

| Thiophene-2-Acetic Acid | 141.25 | 97.05, 77.00, 45.00 |

Data sourced from a study on ticarcillin degradation product analysis. nih.gov

Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide information about the functional groups and molecular vibrations within a sample. mdpi.comfrontiersin.org These methods are complementary and can be powerful tools for characterizing the structural changes that occur when ticarcillin degrades to this compound.

FT-IR Spectroscopy : The hydrolysis of the four-membered β-lactam ring in ticarcillin to form this compound would result in significant and easily detectable changes in the FT-IR spectrum.

The characteristic, high-frequency carbonyl (C=O) stretching band of the strained β-lactam ring (typically around 1760 cm⁻¹) would disappear. mdpi.com

New bands corresponding to a carboxylic acid would appear, including a C=O stretch (around 1700-1725 cm⁻¹) and a broad O-H stretch (around 2500-3300 cm⁻¹).

Changes in the amide region (Amide I and Amide II bands) would also be expected due to the formation of the new secondary amine and the altered chemical environment of the side chain amide. mdpi.comresearchgate.net

Raman Spectroscopy : Raman spectroscopy can also detect these changes. It is particularly sensitive to non-polar bonds and symmetric vibrations. The disulfide (S-S) bond, if present in any degradation dimers, and the aromatic thiophene (B33073) ring of the side chain would produce strong Raman signals, making it a useful tool for analyzing the integrity of the side chain during degradation. mdpi.com

Table 3: Expected Vibrational Frequency Shifts in the Degradation of Ticarcillin to this compound

| Functional Group | Ticarcillin (Parent) | This compound (Product) | Spectroscopic Technique |

|---|---|---|---|

| β-Lactam Carbonyl | ~1760 cm⁻¹ (strong) | Absent | FT-IR |

| Carboxylic Acid C=O | Absent | ~1700-1725 cm⁻¹ | FT-IR |

| Carboxylic Acid O-H | Absent | ~2500-3300 cm⁻¹ (broad) | FT-IR |

| Thiophene Ring | Characteristic peaks | Peaks may shift slightly | FT-IR, Raman |

This table is based on general principles of vibrational spectroscopy applied to β-lactam antibiotics. mdpi.comresearchgate.net

Probing Functional Group Interactions and Hydrogen Bonding Networks

Vibrational spectroscopy techniques, namely Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are indispensable for examining the intricate network of intermolecular and intramolecular interactions within this compound. These methods probe the vibrational modes of molecules, which are sensitive to the chemical environment, bonding, and molecular associations.

The structure of this compound features two carboxylic acid groups, a phenyl ring, and a thioether linkage. The carboxylic acid groups are primary sites for strong hydrogen bonding. In the solid state, carboxylic acids typically form dimers or polymeric chains through hydrogen bonds between the hydroxyl (O-H) and carbonyl (C=O) groups. ias.ac.inlibretexts.org This association significantly influences the vibrational frequencies.

FTIR Spectroscopy : In the FTIR spectrum of this compound, the O-H stretching vibration of the carboxylic acid group is expected to appear as a very broad absorption band in the 2500–3300 cm⁻¹ region, which is characteristic of hydrogen-bonded dimers. scribd.com The carbonyl (C=O) stretching frequency is also sensitive to hydrogen bonding. While a free carbonyl group in acids appears around 1760 cm⁻¹, dimerization lowers this frequency to approximately 1680-1710 cm⁻¹. scribd.comspectroscopyonline.com Other key functional groups, such as the C-O stretch of the acid and the vibrations associated with the phenyl ring, would also provide structural information. ijcmas.com

Raman Spectroscopy : Raman spectroscopy, being complementary to FTIR, is particularly effective for studying non-polar bonds. mdpi.com The C-H stretching region (2800-3100 cm⁻¹) can provide information on the aliphatic and aromatic moieties of the molecule. nih.gov The C=O stretching band in the Raman spectrum is typically weaker than in the IR spectrum but can confirm the presence of hydrogen-bonded structures. ias.ac.in The disulfide (S-S) bond, if present through oxidation, would yield a characteristic Raman signal around 500-550 cm⁻¹, while the C-S stretch provides information about the thioether group.

The analysis of these spectra allows for the detailed characterization of the hydrogen-bonding network, which dictates the molecule's packing in the solid state and influences its physical properties. uni-bayreuth.de

Table 1: Expected Infrared (FTIR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad, indicative of strong hydrogen bonding. scribd.com |

| Carboxylic Acid | C=O stretch | 1680 - 1710 | Lower frequency due to hydrogen-bonded dimer formation. scribd.comspectroscopyonline.com |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Multiple bands expected. |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Coupled with O-H in-plane bending. |

| Phenyl Group | C-H out-of-plane bend | 690 - 900 | Pattern depends on substitution. |

Electronic Spectroscopy for Understanding Electronic Structure and Interactions (UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from the ground state to higher energy orbitals. msu.edu This technique is primarily used to study molecules containing chromophores, which are functional groups with π-electrons or non-bonding valence electrons. ijnrd.orguu.nl

The primary chromophore in this compound is the phenyl ring attached to the main carbon chain. Aromatic compounds exhibit characteristic absorption bands in the UV region due to π → π* electronic transitions. up.ac.za

π → π Transitions*: The benzene (B151609) ring in this compound is expected to produce two main absorption bands. A strong primary band (E-band) is anticipated below 200 nm, and a weaker secondary band (B-band) is expected around 254-260 nm. up.ac.za The substitution on the phenyl ring can cause a bathochromic shift (red shift) to longer wavelengths and an increase in molar absorptivity.

n → π Transitions: The carbonyl groups of the dicarboxylic acid also possess non-bonding electrons (n-electrons) that can be excited. The n → π transitions of carboxylic acids are typically weak (low molar absorptivity) and can be observed as a shoulder or a separate band at longer wavelengths, often around 200-220 nm, but are frequently obscured by the much stronger π → π* absorptions. msu.edu

Solvent polarity can influence the position of these absorption maxima. Increasing solvent polarity generally causes a red shift for π → π* transitions and a blue shift (hypsochromic shift) for n → π* transitions. tanta.edu.eg Studying these shifts can provide information about the nature of the electronic transitions and the interactions between the solute and solvent molecules.

Table 2: Predicted UV-Vis Absorption Maxima for this compound

| Chromophore | Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| Phenyl Ring | π → π* (Primary, E-band) | ~180-200 | High (>8,000) |

| Phenyl Ring | π → π* (Secondary, B-band) | ~254-265 | Moderate (~200-800) up.ac.za |

| Carboxyl Group | n → π* | ~200-220 | Low (<100) msu.edu |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. cam.ac.uk For pharmaceutical-related compounds like this compound, which are often obtained as polycrystalline powders, X-ray powder diffraction (XRPD) is a crucial tool. units.it

XRPD provides a unique "fingerprint" for a specific crystalline phase. This is vital for identifying and distinguishing between different solid forms, such as polymorphs, solvates, or hydrates. units.it Polymorphs of a substance can have different crystal structures, leading to variations in physical properties like solubility and stability.

If a suitable single crystal of this compound can be grown, single-crystal XRD analysis would yield precise data on:

Unit cell dimensions : The size and shape of the basic repeating unit of the crystal.

Space group symmetry : The symmetry elements present in the crystal lattice.

Atomic coordinates : The precise position of every atom within the unit cell.

Bond lengths and angles : Accurate measurements of the molecular geometry.

Intermolecular interactions : A detailed map of the hydrogen-bonding network and other non-covalent interactions that dictate the crystal packing. researchgate.net

In the absence of a single crystal, modern structure determination from powder diffraction (SDPD) methods can be employed. These techniques use high-resolution XRPD data to solve and refine the crystal structure, often aided by computational modeling. mdpi.comcardiff.ac.uk

Advanced Characterization Techniques (e.g., XANES, XPS, Fluorescence Spectroscopy)

Beyond the core techniques, a range of other advanced spectroscopic methods can provide further specialized information about the electronic and surface properties of this compound.

X-ray Absorption Near-Edge Structure (XANES) : XANES, a type of X-ray absorption spectroscopy, is element-specific and highly sensitive to the oxidation state and local coordination environment of the absorbing atom. measurlabs.com For this compound, S K-edge XANES could be used to probe the chemical state of the sulfur atom, confirming it is a thioether and distinguishing it from oxidized forms like sulfoxides or sulfones. nih.gov If this compound were to form a salt or complex with a metal ion, XANES at the metal's absorption edge would provide detailed information on the metal's oxidation state and coordination geometry. rsc.orgresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) : XPS is a surface-sensitive technique that provides information on the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. ntu.edu.twrsc.org An XPS survey scan of a solid this compound sample would detect signals for carbon (C 1s), oxygen (O 1s), and sulfur (S 2p). High-resolution scans of these peaks would reveal distinct chemical states. For instance, the C 1s spectrum could be deconvoluted into components representing C-C/C-H in the phenyl ring, C-S, and O-C=O from the carboxylic acid groups. unimi.it Similarly, the O 1s signal could distinguish between the carbonyl (C=O) and hydroxyl (C-OH) oxygens. nih.gov This makes XPS a powerful tool for verifying surface purity and identifying surface functional groups.

Fluorescence Spectroscopy : Fluorescence spectroscopy measures the light emitted from a substance after it has absorbed light. jasco-global.com The technique is known for its high sensitivity and selectivity. nih.gov Molecules with aromatic rings or extended conjugated π-systems can exhibit fluorescence. The phenyl group in this compound may allow it to fluoresce upon excitation with UV light. The emission spectrum's shape and wavelength maximum are sensitive to the molecule's local environment, such as solvent polarity, pH, or binding to other molecules. evidentscientific.comcopernicus.org While not expected to be a strong fluorophore, its fluorescence properties could potentially be used to probe interactions in solution. mdpi.com

Synthetic Methodologies and Analog Preparation for Research

Development of Laboratory-Scale Synthetic Routes for Ticarcilloic Acid

This compound is the principal inactivation product of the antibiotic ticarcillin (B1683155), formed through the cleavage of the β-lactam ring. taylorandfrancis.com Consequently, its laboratory-scale preparation is primarily achieved through the controlled hydrolysis of its parent compound, ticarcillin.

The primary synthetic route involves subjecting ticarcillin to conditions that facilitate the opening of the four-membered β-lactam ring. This transformation can be accomplished through several methods:

Alkaline Hydrolysis : In a basic aqueous medium, the β-lactam amide bond of ticarcillin is susceptible to nucleophilic attack by hydroxide (B78521) ions, leading to rapid ring-opening and the formation of the corresponding this compound. taylorandfrancis.comresearchgate.netrsc.org This method is straightforward and widely used for generating penicilloic acids from their parent penicillins. taylorandfrancis.com

Enzymatic Hydrolysis : β-Lactamase enzymes specifically catalyze the hydrolysis of the β-lactam ring. taylorandfrancis.comnih.gov The use of isolated β-lactamases provides a highly specific method for converting ticarcillin to this compound under mild, physiological conditions. This approach is particularly useful for studying the kinetics and mechanism of enzymatic inactivation. nih.gov

The synthesis of the precursor, ticarcillin, is a critical first step. It is a semi-synthetic penicillin produced by acylating 6-aminopenicillanic acid (6-APA) with a derivative of 3-thienylmalonic acid. wikipedia.orggoogle.com The 6-APA core is the fundamental building block, while the specific side chain confers the unique properties of ticarcillin. wikipedia.org

Table 1: Key Stages in the Laboratory Preparation of this compound

| Stage | Description | Key Reagents/Conditions | Product |

| 1. Precursor Synthesis | Acylation of the 6-aminopenicillanic acid (6-APA) core with an activated form of 3-thienylmalonic acid. wikipedia.orggoogle.com | 6-Aminopenicillanic acid, 3-Thienylmalonic acid derivative (e.g., acid chloride), base. wikipedia.org | Ticarcillin |

| 2. Hydrolysis | Cleavage of the β-lactam ring of ticarcillin to yield the dicarboxylic acid derivative. taylorandfrancis.com | Dilute mineral acid or base (e.g., NaOH), or a β-lactamase enzyme in a buffered solution. taylorandfrancis.comslideshare.net | This compound |

| 3. Isolation | Purification of this compound from the reaction mixture. | Chromatographic techniques (e.g., HPLC) or selective precipitation. | Purified this compound |

Strategies for Selective Derivatization and Analog Synthesis

The chemical structure of this compound can be modified to create valuable tools for research. Strategies include isotopic labeling to trace metabolic pathways and the preparation of mimetic compounds to probe biological interactions.

Isotopically labeled analogs of this compound are indispensable for mechanistic studies, allowing researchers to track the molecule's fate in biological systems using techniques like mass spectrometry and NMR spectroscopy. nih.govresearchgate.net The most common strategy involves incorporating stable isotopes (e.g., ¹³C, ¹⁵N, ²H) or radioisotopes (e.g., ¹⁴C) during the synthesis of the precursor, ticarcillin. chemrxiv.orgbeilstein-journals.org

Key approaches include:

Labeled Precursors in Biosynthesis : The 6-APA nucleus can be biosynthetically labeled by providing isotope-enriched substrates to the penicillin-producing fermentation culture. For example, using 1-¹³C-L-cysteine can specifically label the carbonyl carbon of the β-lactam ring. nih.govresearchgate.net

Chemical Synthesis with Labeled Reagents : Introducing an isotopic label into the chemically synthesized side chain is another effective method. For instance, using a ¹⁴C-labeled 3-thienylmalonic acid in the acylation step of 6-APA would result in ticarcillin with a labeled side chain. nih.govnih.gov

Once the isotopically labeled ticarcillin is synthesized and purified, it can be hydrolyzed using the methods described in section 4.1 to yield the corresponding labeled this compound. These labeled analogs are crucial for kinetic isotope effect studies and for unambiguously identifying metabolites. nih.gov

Table 2: Strategies for Isotopic Labeling of this compound

| Labeling Strategy | Labeled Precursor Example | Position of Label | Application |

| Biosynthetic Labeling | 1-¹³C-L-Cysteine nih.govchemrxiv.org | β-lactam carbonyl carbon | NMR and IR studies of enzyme-substrate interactions. nih.gov |

| Biosynthetic Labeling | ¹⁴C-Acetate nih.gov | Multiple positions in the penicillin core | Tracing metabolic fate and degradation pathways. |

| Chemical Synthesis | ¹³C or ¹⁴C labeled 3-thienylmalonic acid nih.gov | Side-chain carboxyl or α-carbon | Quantifying side-chain specific metabolism or degradation. |

| Chemical Synthesis | N,O-bis(trimethylsilyl)acetamide with ¹⁵N | Amide nitrogen in 6-APA google.com | NMR studies to probe the electronic environment of the amide bond. |

This compound itself can serve as a biochemical probe. As the product of β-lactamase action, it acts as a reversible competitive inhibitor of these enzymes, although it is generally less potent than the intact β-lactam antibiotic. taylorandfrancis.comnih.gov Its structure provides a scaffold for designing more sophisticated probes to investigate enzyme mechanisms.

The design of mimetics often focuses on creating compounds that can form more stable or irreversible interactions with the target enzyme. Research into other penicillin-derived inhibitors provides a framework for this approach:

Reactive Intermediates : The degradation of penicilloic acid derivatives can proceed through the formation of reactive intermediates like enamines or iminium ions via the opening of the thiazolidine (B150603) ring. researchgate.netrsc.org Synthesizing stable analogs that mimic these transition states could lead to potent enzyme inhibitors.

Bioorthogonal Probes : More advanced probes can be created by incorporating bioorthogonal functional groups (e.g., alkynes or azides) into the this compound structure. nih.gov This allows for the "click" attachment of reporter tags, such as fluorophores, enabling the visualization and selective enrichment of target proteins like penicillin-binding proteins (PBPs) from complex biological lysates. nih.gov The design of such probes based on β-lactones has proven effective for selectively targeting specific PBP isoforms. nih.gov

These biochemical probes are critical for identifying the specific protein targets of β-lactam antibiotics and their metabolites, and for understanding the complex mechanisms of bacterial resistance.

Optimization of Reaction Conditions and Yields

Optimizing the yield of this compound from ticarcillin requires careful control over the hydrolysis reaction conditions to maximize the conversion while preventing further degradation into other byproducts, such as thiophene (B33073) acetic acid. nih.govfrontiersin.orgmdpi.com The key parameters influencing the reaction include temperature, pH, reaction time, and the presence of catalysts. acs.orgnih.gov

pH Control : The rate and pathway of penicillin hydrolysis are highly pH-dependent. researchgate.netmdpi.com Alkaline conditions (high pH) effectively catalyze the cleavage of the β-lactam ring. rsc.org However, extreme pH values can promote side reactions and degradation of the desired product. Therefore, maintaining an optimal pH is crucial for maximizing the yield.

Temperature : Increasing the temperature generally accelerates the rate of hydrolysis. wikipedia.orgthescipub.com However, excessive heat can lead to the thermal degradation of both the starting material and the product. A balance must be struck to achieve a reasonable reaction time without compromising the integrity of the molecule.

Reaction Time : Monitoring the reaction over time using techniques like HPLC is essential. longdom.org The reaction should be stopped once the maximum concentration of this compound is reached to prevent its subsequent degradation. Studies on ticarcillin stability show significant degradation can occur over days in aqueous solutions. frontiersin.orglongdom.org

Catalysts : While hydrolysis can occur spontaneously in aqueous solution, it can be accelerated by catalysts. In addition to bases, specific enzymes (β-lactamases) or potentially metal ions can influence the rate of degradation. acs.orgmdpi.com

By systematically adjusting these variables, a robust and efficient protocol for the production of this compound can be established for research applications. thescipub.com

Table 3: Optimization Parameters for this compound Synthesis via Hydrolysis

| Parameter | Effect on Reaction | Optimal Condition Rationale |

| pH | Controls the rate of β-lactam ring cleavage. researchgate.net | Mildly alkaline conditions (e.g., pH 8-10) are typically effective for base-catalyzed hydrolysis without causing rapid degradation of the product. rsc.org |

| Temperature | Affects the rate of hydrolysis and potential degradation. thescipub.com | Moderate temperatures (e.g., 25-40°C) are often preferred to ensure a controlled reaction rate and maintain product stability. google.com |

| Reaction Time | Determines the extent of conversion and potential for byproduct formation. frontiersin.org | Monitored via HPLC to halt the reaction at maximum product concentration, preventing further degradation. longdom.org |

| Solvent/Buffer | Influences reactant solubility and pH stability. | An aqueous buffer system is used to maintain a constant pH and solubilize the reactants. |

Biochemical and Enzymatic Interaction Studies

In Vitro Enzymatic Assays and Kinetics

In vitro enzymatic assays are fundamental in characterizing the interaction between enzymes and molecules like ticarcilloic acid. These assays measure enzyme activity under controlled conditions, allowing for the determination of kinetic parameters that define the interaction. news-medical.net General protocols involve incubating the enzyme with its substrate and measuring product formation or substrate depletion over time, often using spectrophotometric methods. libretexts.org

Determination of Enzyme Inhibition or Activation Profiles

This compound is the result of enzymatic action on ticarcillin (B1683155), rather than being an inhibitor of the primary target, the penicillin-binding proteins (PBPs). nih.govpatsnap.com The formation of this compound is catalyzed by β-lactamases, which effectively inactivate the parent antibiotic. nih.govnih.gov Therefore, studies focus on the kinetics of ticarcillin hydrolysis rather than inhibition by this compound.

The susceptibility of the parent compound, ticarcillin, to various β-lactamases can be determined, and this susceptibility is often overcome by co-administering a β-lactamase inhibitor like clavulanic acid. patsnap.commdpi.comwikipedia.org While detailed studies profiling this compound as a potential enzyme inhibitor are not extensively documented in the available literature, the kinetics of its formation are central to understanding antibiotic resistance. The rate of hydrolysis of ticarcillin into this compound by different classes of β-lactamases (Class A, C, and D) is a key area of research. nih.govmdpi.com

Table 1: Key Concepts in Enzyme Inhibition Kinetics

| Parameter | Definition | Relevance to this compound |

|---|---|---|

| Vmax | The maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with substrate. biology-pages.info | Relates to the maximum rate at which β-lactamases can hydrolyze ticarcillin to form this compound. |

| Km | The Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax. It indicates the affinity of the enzyme for the substrate. biology-pages.info | A lower Km of a β-lactamase for ticarcillin implies a higher affinity and more efficient conversion to this compound at low antibiotic concentrations. |

| Ki | The inhibition constant; a measure of an inhibitor's potency. It is the dissociation constant for the enzyme-inhibitor complex. sci-hub.se | A hypothetical Ki value would describe the potency of this compound if it were to inhibit a specific enzyme. Specific Ki values for this compound are not readily available. |

| IC50 | The concentration of an inhibitor that reduces enzyme activity by 50%. sci-hub.se | This value would quantify the inhibitory potential of this compound in a specific assay. |

Substrate Specificity and Catalytic Efficiency Studies

Substrate specificity in this context refers to the ability of different β-lactamase enzymes to recognize and hydrolyze various β-lactam antibiotics. d-nb.infonih.gov Some β-lactamases, classified as subgroup 2c, are characterized by their ability to hydrolyze carboxypenicillins like carbenicillin (B1668345) or ticarcillin efficiently. nih.govjscimedcentral.com

The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product. frontiersin.orgnih.gov For β-lactamases acting on ticarcillin, a high catalytic efficiency indicates rapid inactivation of the antibiotic to form this compound. d-nb.info While specific kcat/Km values for the formation of this compound are determined in specialized research, they are a critical component of characterizing newly discovered β-lactamase enzymes. d-nb.infofrontiersin.org

Role in Enzyme Reaction Mechanisms

The formation of this compound is central to the catalytic mechanism of serine-based β-lactamases (Classes A, C, and D). mdpi.commdpi.com The mechanism involves the following key steps:

Acylation: An active-site serine residue in the β-lactamase performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring of ticarcillin. nih.govmdpi.com This forms a covalent acyl-enzyme intermediate. mdpi.comfrontiersin.org

Deacylation: A water molecule, activated by a basic amino acid residue in the active site, hydrolyzes the acyl-enzyme intermediate. mdpi.comfrontiersin.org This step regenerates the free enzyme and releases the hydrolyzed, inactive antibiotic, which is this compound. nih.gov

This two-step process of acylation and deacylation is the established mechanism by which ticarcillin is rendered ineffective by a vast number of bacteria. nih.govmdpi.com

Protein-Ligand Binding Studies

Protein-ligand binding studies are crucial for understanding how molecules like this compound interact with various proteins in the body, which is particularly relevant to its role in eliciting immune responses. core.ac.uk Techniques like isothermal titration calorimetry (ITC) can provide a complete thermodynamic profile of binding interactions, including affinity and stoichiometry. news-medical.nettainstruments.com

Investigation of Binding Affinities and Stoichiometry

This compound, like other penicilloic acids, is known to bind covalently to proteins, most notably serum albumin. core.ac.uk This binding is a key step in the formation of immunogenic conjugates that can lead to allergic reactions. The binding affinity (often expressed as the dissociation constant, Kd) and stoichiometry (the ratio of ligand to protein in the complex) are key parameters. nih.govelifesciences.org

While many acidic drugs bind with high affinity to a limited number of primary sites on albumin, specific Kd values for the this compound-protein interaction are not widely reported in the surveyed literature. core.ac.uk The binding process is generally considered irreversible due to the formation of a stable covalent bond. libretexts.org Fluorescence-based methods can also be used to monitor the binding stoichiometry and affinity between proteins and ligands. nih.gov

Identification of Specific Amino Acid Residues Involved in Binding

The covalent binding of penicillins and their derivatives to proteins typically involves the acylation of nucleophilic amino acid residues. jackwestin.com The reactive carbonyl group of the opened β-lactam ring (now part of the this compound structure) readily reacts with the ε-amino group of lysine (B10760008) residues on proteins like albumin. jackwestin.com

This interaction forms a stable amide linkage, creating a hapten-carrier complex where this compound acts as the hapten. pressbooks.pub While the general mechanism points to lysine as the primary target, the specific residues on human serum albumin or other proteins that are most susceptible to modification by this compound would require detailed structural studies, such as X-ray crystallography or mass spectrometry. Cysteine residues, with their reactive thiol groups, can also be targets for covalent modification. wou.edu The formation of these covalent adducts with specific amino acid side chains is the molecular basis for the immunogenicity of penicillin-derived molecules. jackwestin.comwou.edu

Interactions with Biological Macromolecules Beyond Enzymes (e.g., DNA, RNA, Lipids)

Membrane Interaction Studies

The interaction of this compound with biological membranes, particularly the outer membrane of Gram-negative bacteria, is a critical factor influencing its disposition and potential biological effects within a physiological system. While direct studies on this compound are limited, research on analogous penicilloic acids provides significant insights into these interactions.

The outer membrane of Gram-negative bacteria presents a formidable barrier to the entry of many substances, including antibiotics and their metabolites. drugtargetreview.comlibretexts.org The primary pathway for small hydrophilic molecules to cross this barrier is through protein channels known as porins. uobasrah.edu.iq

Research into the permeation of ampicillin (B1664943) and its primary degradation product, a penicilloic acid, across the major outer membrane channel OmpF in Escherichia coli has revealed significant differences in their membrane transport capabilities. nih.gov Using planar lipid bilayers to reconstitute the OmpF channel, studies have shown that while ampicillin can readily permeate through the porin, its corresponding penicilloic acid is nearly unable to do so. nih.govresearchgate.net This stark difference in permeability is notable given the similarity in size between the parent antibiotic and its hydrolyzed form. nih.gov

Further investigation through molecular dynamics (MD) simulations has suggested that the disparity in permeation is not based on size alone. nih.govresearchgate.net Key differences in molecular shape, as well as the strength and direction of the molecule's dipole vector, are critical determinants of selective permeation through the OmpF channel. nih.govresearchgate.net While ampicillin traverses the channel at a significant rate, the structural and electronic changes resulting from the opening of the β-lactam ring to form the penicilloic acid derivative drastically hinder its passage. nih.gov Specifically, solute-induced ion current fluctuations were found to be tenfold higher with penicilloic acid compared to ampicillin, indicating a more disruptive or less favorable interaction with the porin channel. nih.govresearchgate.net

These findings have direct implications for understanding the behavior of this compound. As the penicilloic acid derivative of ticarcillin, it shares the fundamental structural alteration—the opened β-lactam ring—with the penicilloic acid studied in these experiments. Therefore, it is highly probable that this compound also exhibits severely limited permeability across the outer membrane of Gram-negative bacteria via porin channels like OmpF. This restricted movement across the bacterial membrane would effectively prevent it from reaching potential targets within the periplasmic space.

Table 1: Comparative Permeation Data of Ampicillin and its Penicilloic Acid Derivative through OmpF Porin

| Compound | Permeation through OmpF | Conductance (G) | Flux Rate (at 10 mV) | Key Differentiating Factors |

| Ampicillin | Readily permeates nih.gov | ≈ 3.8 fS nih.gov | ≈ 237 molecules/s nih.gov | Favorable molecular shape and dipole vector for channel transit nih.gov |

| Penicilloic Acid | Nearly unable to permeate nih.govresearchgate.net | Not reported as permeable | Not applicable | Unfavorable molecular shape and dipole vector; higher solute-induced ion current fluctuation nih.govresearchgate.net |

Environmental Fate and Transformation Research

Occurrence and Distribution in Environmental Matrices (e.g., Water, Soil, Sediment)

Ticarcilloic acid, along with other acidic pharmaceuticals, has been detected in environmental matrices such as wastewater, surface water, and sediment. nih.gov The presence of these compounds is often attributed to discharges from wastewater treatment plants, agricultural activities, and domestic waste. nih.gov The distribution between water and sediment is influenced by the compound's partitioning behavior, with studies on similar acidic pharmaceuticals showing a higher accumulation in sediments compared to the water column. nih.gov

Methodologies for Environmental Sample Collection and Preparation

The accurate detection of this compound in complex environmental samples requires sophisticated analytical procedures. These methods are designed to isolate and concentrate the target analyte from the sample matrix, which can include water, soil, or sediment. env.go.jp

Sample Collection and Preservation: Proper sample collection is the first crucial step. For water samples, this may involve collecting grab samples or using passive samplers. To prevent degradation of the target analyte, samples are typically chilled during transport and storage. itrcweb.org For some analyses, chemical preservatives may be added at the time of collection. itrcweb.org

Extraction and Cleanup: Due to the typically low concentrations of pharmaceuticals in the environment, a pre-concentration step is essential. Solid-phase extraction (SPE) is a widely used technique for extracting compounds like this compound from water samples. mdpi.com Different types of SPE sorbents can be used depending on the chemical properties of the analyte. mdpi.com For solid samples like soil and sediment, extraction methods such as Soxhlet extraction, microwave-assisted extraction (MAE), ultrasonic-assisted extraction (UAE), and pressurized liquid extraction (PLE) can be employed. env.go.jpmdpi.com Following extraction, a cleanup step is often necessary to remove interfering substances from the sample extract. env.go.jp

Instrumental Analysis: Liquid chromatography (LC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is the instrumental technique of choice for the analysis of polar compounds like this compound. mdpi.com High-resolution mass spectrometry (HRMS) is particularly valuable for identifying unknown compounds and transformation products. mdpi.com

Pathways and Kinetics of Environmental Transformation

The environmental transformation of this compound involves various processes that dictate its persistence and ultimate fate. These pathways can be broadly categorized as abiotic and biotic.

Sorption and Desorption Behavior in Soil and Sediment

The interaction of this compound with soil and sediment is a key process governing its mobility and bioavailability. Sorption refers to the binding of the chemical to soil particles, while desorption is its release back into the soil solution. au.dk

The extent of sorption is influenced by both the chemical's properties and the soil's characteristics. For acidic compounds, soil pH is a critical factor affecting their charge and, consequently, their interaction with soil surfaces. researchgate.net Soil organic matter and the type and amount of clay minerals also play a significant role in the sorption of organic acids. au.dkresearchgate.net Studies on other phenolic acids have shown that sorption can be rapid and, in some cases, largely irreversible. researchgate.net The presence of organic matter, such as fulvic and humic acids, can either increase or decrease sorption depending on whether the organic matter is bound to the soil particles or dissolved in the water phase. rsc.org

Bioavailability and Mobility Studies

Bioavailability, or the fraction of a chemical that is available for uptake by organisms, is intrinsically linked to its sorption-desorption behavior. au.dk Generally, stronger sorption leads to lower bioavailability and reduced mobility in the environment. au.dk Conversely, compounds that are weakly sorbed are more mobile and can be transported through the soil profile, potentially reaching groundwater. bibliotekanauki.pl

The mobility of organic acids in soil is complex and depends on a variety of factors including their chemical structure, the soil's properties, and environmental conditions. researchgate.net The presence of dissolved organic matter can increase the transport of some organic pollutants. rsc.org

Formation and Identification of Environmental Transformation Products (TPs)

This compound is itself a transformation product of the parent antibiotic, ticarcillin (B1683155). However, it can undergo further degradation in the environment, leading to the formation of a new suite of transformation products (TPs). Identifying these TPs is essential for a complete understanding of the environmental risks associated with the original contaminant. mdpi.commdpi.com

Non-Target Screening Approaches for TP Discovery

Identifying unknown TPs presents a significant analytical challenge. Non-target screening (NTS) using high-resolution mass spectrometry (HRMS) has emerged as a powerful tool for this purpose. mdpi.comnih.gov Unlike target analysis, which looks for specific, known compounds, NTS allows for the detection of a broad range of chemicals present in a sample. mdpi.com

The NTS workflow typically involves:

Sample analysis using techniques like liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS). mdpi.com

Data processing with specialized software to detect peaks, align chromatograms, and filter out background noise. researchgate.net

Compound identification by comparing the measured accurate mass and fragmentation patterns with databases of known compounds or by using computational tools to predict potential structures. researchgate.netnih.gov

Methodologies for Confirmation and Quantification of TPs

The robust identification and measurement of transformation products (TPs) of this compound in various environmental matrices are crucial for a comprehensive understanding of its environmental fate and potential impact. A range of advanced analytical techniques are employed for this purpose, with liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) being a prominent and powerful tool. nih.govnumberanalytics.com These methodologies are essential for generating accurate data on the persistence and transformation of this compound's TPs.

Forced degradation studies are often initially employed in laboratory settings to simulate the environmental conditions that this compound might encounter. numberanalytics.com These studies typically expose the parent compound to stresses such as acidic and basic conditions, oxidation, and light to generate potential TPs. numberanalytics.com The resulting complex mixtures of the parent drug and its degradants are then analyzed to develop and validate analytical methods capable of separating, identifying, and quantifying the individual TPs. americanpharmaceuticalreview.com

High-performance liquid chromatography (HPLC) is a cornerstone technique for separating the components of these complex mixtures. numberanalytics.comsepscience.com The choice of the stationary phase (the column) and the mobile phase (the solvent mixture) is critical for achieving good separation of the TPs from the parent compound and from each other. nih.gov For instance, C18 columns are commonly used for the separation of ticarcillin and its degradation products. nih.gov

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are powerful detection techniques used in conjunction with LC. americanpharmaceuticalreview.comsepscience.com MS provides the mass-to-charge ratio of the ionized molecules, which aids in their identification. americanpharmaceuticalreview.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the elemental composition of unknown TPs. americanpharmaceuticalreview.com MS/MS takes this a step further by fragmenting the selected ions and analyzing the resulting fragment ions, which provides structural information and enhances the specificity of detection. americanpharmaceuticalreview.com

A specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of two major degradation products of ticarcillin, Thiophene-2-Acetic acid and Thiophene-3-Acetic acid, in tomato leaves. nih.gov This methodology highlights the applicability of LC-MS/MS for monitoring antibiotic residues and their TPs in agricultural settings. nih.gov The method utilized a specialized column for high-resolution separation and employed multiple reaction monitoring (MRM) for enhanced selectivity and accuracy. nih.gov MRM is a highly specific MS/MS technique where the instrument is set to monitor for a specific precursor ion and a specific fragment ion for each analyte, significantly reducing background noise and improving quantification.

The table below summarizes the key parameters of the LC-MS/MS method developed for the analysis of ticarcillin degradation products in tomato leaves. nih.gov

| Parameter | Specification |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Target Analytes | Thiophene-2-Acetic acid, Thiophene-3-Acetic acid |

| Matrix | Tomato Leaves |

| Separation Column | Specialized high-resolution column |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Key Findings | Successful identification and quantification of ticarcillin degradation products, demonstrating the method's applicability for routine monitoring. nih.gov |

While LC-MS/MS is a dominant technique, other analytical methods can also be employed for the characterization of degradation products. numberanalytics.com These include:

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about unknown compounds. numberanalytics.comsepscience.com

Thin-Layer Chromatography (TLC): A simpler chromatographic technique that can be used for initial screening. cdc.gov

The selection of the most appropriate analytical technique depends on the physicochemical properties of the TPs, the complexity of the sample matrix, and the specific research objectives, such as whether the goal is qualitative identification or precise quantification. numberanalytics.com For comprehensive environmental fate and transformation research, a combination of these advanced analytical methodologies is often necessary to reliably confirm and quantify the transformation products of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, independent of its environment. These in silico methods solve approximations of the Schrödinger equation to determine molecular structure, energy, and electronic properties.

Electronic Structure and Reactivity Predictions (e.g., DFT methods)

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. nih.govalquds.edu By calculating the electron density, DFT can predict a molecule's reactivity and the nature of its chemical bonds.

For ticarcilloic acid, DFT calculations would reveal its electronic landscape. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution across the molecule. nih.gov For this compound, these maps would highlight the electronegative oxygen atoms of the carboxyl and carbonyl groups as regions susceptible to electrophilic attack, while electropositive areas would indicate sites for nucleophilic attack. nih.gov Such analyses are crucial for predicting how the molecule might interact with biological targets or participate in further degradation reactions. Studies on similar penicillin derivatives have successfully used DFT to assign normal modes of vibration and reveal chemical reactivity through frontier molecular orbital data. nih.gov

Table 1: Illustrative Quantum Chemical Descriptors and Their Significance

| Descriptor | Hypothetical Value (Illustrative) | Significance for this compound |

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. A higher value indicates greater electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. A lower value indicates greater electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher polarizability and reactivity. |

| Dipole Moment | 4.5 D | Measures the overall polarity of the molecule, influencing its solubility in polar solvents like water and its interaction with polar biomolecules. |

| MEP Negative Region | Carboxyl & Carbonyl Oxygens | Indicates regions of high electron density, likely sites for hydrogen bonding and interactions with positively charged residues in a protein. |

Note: The values in this table are for illustrative purposes to explain the concepts and are not derived from actual calculations on this compound.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation about its single bonds. nih.gov For a flexible molecule like this compound, which contains a thiazolidine (B150603) ring and a flexible side chain, multiple low-energy conformations can exist.

Theoretical methods, ranging from semi-empirical approaches to high-level DFT calculations, can be used to perform a conformational search. researchgate.net This process identifies stable conformers and the energy barriers to interconvert between them, generating a potential energy landscape. Studies on related penicilloic acids have shown that the orientation of the carboxylate group on the thiazolidine ring (axial vs. equatorial) significantly influences stability. nih.govresearchgate.net The conformation of the side chain is also critical, as it can dictate how the molecule presents itself to a biological target. nih.gov The analysis of oxacillin (B1211168) penicilloic acid, for instance, has contributed to understanding how molecular conformation relates to enzymatic mechanisms. nih.gov For this compound, understanding its preferred three-dimensional shape is essential for predicting its ability to fit into the active sites of enzymes like β-lactamases.

Prediction of Spectroscopic Signatures

Quantum chemical calculations are a powerful tool for predicting and interpreting spectroscopic data, including FT-IR, Raman, and NMR spectra. researchgate.netmdpi.com By calculating vibrational frequencies and nuclear magnetic shielding constants, these methods can generate theoretical spectra that aid in the structural elucidation of a compound.

For this compound, DFT calculations could predict its vibrational spectrum, assigning specific absorption bands to the stretching and bending of its functional groups (e.g., the C=O stretch of the carboxyl groups, the N-H bend of the amide). nih.gov This is particularly useful for distinguishing between isomers or tracking chemical changes. For example, the disappearance of the characteristic β-lactam carbonyl stretch (around 1760 cm⁻¹) and the appearance of new carboxyl O-H and C=O stretches confirm the hydrolysis of the parent antibiotic, ticarcillin (B1683155). Similarly, theoretical NMR chemical shifts can be calculated to help assign signals in experimental ¹H and ¹³C NMR spectra, which has been used to assign the stereochemistry at the C-5 position in various penicilloic acids. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, modeling the movements of atoms and molecules over time based on classical mechanics. nih.gov This approach is invaluable for studying the behavior of molecules in a realistic environment, such as in a solvent or interacting with a protein. e3s-conferences.org

Investigation of Solvent Effects and Dynamic Behavior

The behavior of this compound in an aqueous environment is critical to its biological fate. MD simulations can explicitly model the interactions between the solute (this compound) and surrounding water molecules. These simulations reveal how water molecules arrange around the polar carboxyl and amide groups, forming hydrogen bonds that stabilize the molecule in solution.

MD simulations also capture the dynamic fluctuations and conformational changes of the molecule in solution. rsc.org While quantum calculations might identify a single lowest-energy conformer in a vacuum, MD shows how the molecule samples a range of conformations in a solvent at a given temperature. A study of benzylpenicillin in aqueous solution using MD predicted the relative populations of different conformers, which was in good agreement with experimental NMR data. researchgate.net For this compound, such simulations would provide insight into the flexibility of its thiophene-containing side chain and how solvation influences the orientation of its various functional groups.

Simulation of Molecular Interactions with Biomolecules

A crucial application of MD simulations is to investigate how a small molecule like this compound interacts with biomolecules, particularly proteins such as penicillin-binding proteins (PBPs) or β-lactamases. biorxiv.orgresearchgate.netresearchgate.netnih.gov As a degradation product of an antibiotic, understanding whether this compound can still bind to these targets is important for assessing its potential biological activity or inhibitory effects.

Recent computational studies have used molecular docking and MD simulations to predict the binding affinities of various penicilloic acids to the PBP3 enzyme. biorxiv.orgresearchgate.netnih.gov These simulations confirmed that (5S)-penicilloic acid can form a stable complex within the protein's binding pocket. biorxiv.orgresearchgate.net For this compound, a similar computational approach would involve:

Docking: Placing the this compound molecule into the active site of a target protein (e.g., a β-lactamase) in various orientations to find favorable binding poses.

MD Simulation: Running a simulation of the best-ranked protein-ligand complex in a solvated environment to assess its stability over time. ui.ac.id

Analysis: Analyzing the simulation trajectory to identify key interactions, such as hydrogen bonds and electrostatic or hydrophobic interactions between the molecule and specific amino acid residues of the protein. researchgate.net For instance, the carboxyl groups of this compound would be expected to form strong interactions with positively charged residues like lysine (B10760008) or arginine in a binding site.

These simulations can provide a detailed, atomic-level understanding of binding stability and specificity, helping to determine if this compound could act as a competitive inhibitor or has any residual biological activity. biorxiv.orgresearchgate.netresearchgate.netnih.gov

QM/MM Hybrid Approaches for Complex Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have emerged as a powerful tool for studying chemical reactions in large, complex systems like enzymes. mpg.dekit.edu In this approach, the chemically active region of the system, such as the substrate and the enzyme's active site, is treated with a high-level, computationally intensive Quantum Mechanics (QM) method. mpg.de The remainder of the system, including the bulk of the protein and surrounding solvent, is described by a more computationally efficient Molecular Mechanics (MM) force field. mpg.dekit.edu This partitioning allows for the accurate modeling of electronic changes during a reaction while still accounting for the influence of the larger environment. mpg.de

The formation of this compound results from the hydrolysis of the β-lactam ring of its parent compound, ticarcillin, a reaction often catalyzed by β-lactamase enzymes. ebi.ac.uknih.gov Understanding this enzymatic mechanism is crucial for addressing antibiotic resistance. QM/MM simulations are ideally suited to model this process.

In silico studies on class A β-lactamases, which are a common type of these enzymes, have elucidated a detailed, multi-step acylation mechanism. nih.govfrontiersin.org The process begins with the formation of an enzyme-substrate complex, followed by the nucleophilic attack of a key serine residue (Ser70) on the carbonyl carbon of the β-lactam ring. nih.govfrontiersin.orgacs.org

Computational models have shown that this reaction is facilitated by a network of active site residues. nih.gov For instance, in the TEM-1 β-lactamase, residue Glu166 is proposed to act as a general base, activating Ser70 for the attack, often through a conserved water molecule. nih.gov An alternative, competing pathway involves Lys73 directly promoting the Ser70 nucleophilic addition. acs.org The resulting tetrahedral intermediate is stabilized by the "oxyanion hole," a region of the active site that favorably interacts with the negatively charged oxygen atom. nih.gov The final step of acylation involves the collapse of this intermediate to form a covalent acyl-enzyme complex, with Ser130 and Lys73 often participating in proton transfer to the thiazolidine ring nitrogen, leading to the ring's opening and the formation of what is effectively an enzyme-bound penicilloic acid derivative. nih.gov Subsequent deacylation releases the hydrolyzed, inactive antibiotic, this compound.

The energy barriers for these steps can be calculated, providing rates that are consistent with experimental kinetic data. nih.govcsus.edu For example, QM/MM calculations for the acylation of benzylpenicillin by a class A β-lactamase yielded an energy barrier of 9 kcal/mol, which aligns well with the experimental activation energy of approximately 12 kcal/mol. nih.gov

Table 1: Key Residues in Class A β-Lactamase and Their Functions in Hydrolysis

| Residue | Function | Source(s) |

|---|---|---|